N-[3-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Description
N-[3-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a triazolopyridazine derivative characterized by a sulfanylacetamide linker and a 3-acetylamino phenyl substituent. The 3-methyl group on the triazolopyridazine ring and the acetamide functional group are critical for modulating interactions with biological targets, such as viral replication machinery or inflammatory cytokine pathways.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-10-19-20-14-6-7-16(21-22(10)14)25-9-15(24)18-13-5-3-4-12(8-13)17-11(2)23/h3-8H,9H2,1-2H3,(H,17,23)(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFFJQJCMGZIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under acidic or basic conditions. The subsequent steps involve the introduction of the acetylamino group and the sulfanylacetamide moiety through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[3-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acetylamino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like halides or alkoxides. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound exhibits pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The triazolo[4,3-b]pyridazine ring system plays a crucial role in these interactions, as it can form hydrogen bonds and hydrophobic interactions with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[3-(acetylamino)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide and related compounds:
*Calculated based on molecular formula (C₁₇H₁₆N₆O₂S).
Key Research Findings and Mechanistic Insights
Role of the Triazolopyridazine Core
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is critical for binding to viral or host cell targets. For example, C1632 (a close analog) inhibits SARS-CoV-2 replication by disrupting LIN28/pri-let-7 interactions, thereby restoring let-7 miRNA levels and suppressing viral protein expression (S and M proteins) . This suggests that the 3-methyl substituent on the triazolopyridazine ring enhances target engagement compared to fluorinated or phenyl-substituted variants.
Impact of Substituents on Bioactivity
- Acetamide Linker Modifications: The 3-acetylamino phenyl group in the query compound may improve solubility or metabolic stability compared to C1632’s N-methyl group. However, C1632’s simpler N-methyl acetamide moiety has demonstrated superior in vitro anti-inflammatory activity across multiple cell lines (A549, Huh-7, THP1, PBMCs) .
Solubility and Pharmacokinetics
The compound from with a 4-methylphenyl group exhibits moderate aqueous solubility (11.2 µg/mL at pH 7.4), suggesting that substituents on the phenyl ring significantly influence physicochemical properties. The query compound’s acetylamino group may enhance solubility relative to methyl or halogenated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
